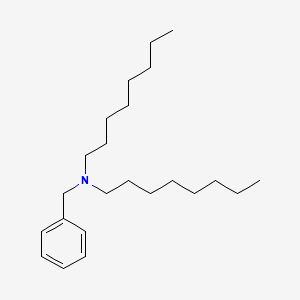

Benzylamine, N,N-dioctyl-

Description

BenchChem offers high-quality Benzylamine, N,N-dioctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylamine, N,N-dioctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

22643-20-5 |

|---|---|

Molecular Formula |

C23H41N |

Molecular Weight |

331.6 g/mol |

IUPAC Name |

N-benzyl-N-octyloctan-1-amine |

InChI |

InChI=1S/C23H41N/c1-3-5-7-9-11-16-20-24(21-17-12-10-8-6-4-2)22-23-18-14-13-15-19-23/h13-15,18-19H,3-12,16-17,20-22H2,1-2H3 |

InChI Key |

FXMGLWYTXDUDLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Significance of Tertiary Amines with Long Alkyl Chains in Contemporary Chemistry

Tertiary amines that possess long alkyl chains, often referred to as fatty tertiary amines, are a crucial class of compounds in the modern chemical industry. rsc.org Their importance stems from a combination of properties conferred by the bulky, nonpolar alkyl groups and the reactive nitrogen center. These molecules are widely used as intermediates in the synthesis of a variety of products, including surfactants, corrosion inhibitors, and catalysts. niif.hugoogle.com

The long alkyl chains, typically ranging from 6 to 20 carbon atoms, grant these amines significant hydrophobicity. rsc.org This characteristic is fundamental to their application as surfactants and emulsifiers, where they can stabilize mixtures of immiscible liquids like oil and water. google.com Furthermore, their derivatives, such as quaternary ammonium (B1175870) salts and amine oxides, are staples in household and industrial cleaners, disinfectants, and personal care products. rsc.orgniif.hu

In the realm of materials science, hindered tertiary amines with bulky alkyl groups are utilized as stabilizers for polymers. rsc.org Their ability to be adsorbed on metal surfaces also makes them effective corrosion inhibitors, particularly in the oil and gas industry, by forming a protective layer that shields the metal from corrosive environments. researchgate.netresearchgate.netchalcogen.ro The synthesis of these long-chain tertiary amines can be achieved through various methods, including the N-alkylation of amines with alcohols or alkyl halides and the reductive alkylation of aldehydes with secondary amines. rsc.org

Overview of the N,n Dioctylbenzylamine Structural Motif in Chemical Synthesis and Materials Science

The N,N-dioctylbenzylamine molecule combines the features of a long-chain aliphatic amine with an aromatic benzyl (B1604629) group. This structural motif makes it a versatile compound in several areas of chemical research. The two octyl chains provide a significant nonpolar character, influencing its solubility and interaction with other molecules, while the benzyl group can participate in various chemical transformations.

In chemical synthesis, N,N-dioctylbenzylamine and similar long-chain amines are explored for their role in solvent extraction processes. nih.govscispace.com The lipophilic nature of the dioctyl groups facilitates the transfer of metal ions or organic molecules from an aqueous phase to an organic phase. This property is crucial in hydrometallurgy for the separation and purification of metals and in environmental chemistry for the removal of pollutants. For instance, related diglycolamide extractants with long alkyl chains have been investigated for the separation of actinides and lanthanides from nitric acid solutions. scispace.comrsc.org

In materials science, the application of molecules with long alkyl chains like those in N,N-dioctylbenzylamine is an active area of research. ktu.ltbeilstein-journals.orginteresjournals.org These compounds can act as surface modifying agents, altering the properties of materials. For example, their incorporation into polymer matrices can enhance flexibility or act as plasticizers. msu.edu Furthermore, the amine functional group can interact with metal surfaces, suggesting potential applications as corrosion inhibitors. Organic compounds containing nitrogen atoms are known to be effective corrosion inhibitors due to the interaction of the nitrogen's lone pair of electrons with the metal surface. uv.mxekb.eg

Below is a data table summarizing the properties of related long-chain amine systems in specific applications.

| Application Area | Compound/System | Key Research Finding |

| Solvent Extraction | N,N,N′,N′-tetra-n-octyldiglycolamide (TODGA) | Demonstrated high efficiency in extracting Am(III) and Eu(III) from nitric acid solutions into an organic phase (n-dodecane). scispace.comrsc.org |

| Corrosion Inhibition | Quaternary ammonium (B1175870) salts (derived from long-chain amines) | Show high effectiveness as corrosion inhibitors for carbon steel due to the formation of an adsorbed protective film on the metal surface. researchgate.net |

| Polymer Synthesis | N,N-Bis(diaryl)butane-2,3-diimine–Nickel Complexes | Act as effective catalysts for producing high-molecular-weight polyethylene (B3416737) elastomers, with the bulky aryl groups influencing polymer properties. mdpi.com |

Research Trajectories and Scope for N,n Dioctylbenzylamine in Scholarly Contexts

Direct N-Alkylation Strategies for Tertiary Amine Formation

Direct N-alkylation is a fundamental method for forging carbon-nitrogen bonds. In the context of N,N-dioctylbenzylamine synthesis, this involves the reaction of a suitable amine precursor with an alkylating agent. However, a significant challenge in this approach is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org Careful control of reaction conditions and stoichiometry is crucial to maximize the yield of the desired tertiary amine.

A common and direct route to N,N-dioctylbenzylamine is the reaction of dioctylamine (B52008), a secondary amine, with a benzylating agent. This reaction directly introduces the benzyl (B1604629) group onto the nitrogen atom of the dioctylamine molecule.

Benzyl halides, such as benzyl chloride or benzyl bromide, are effective benzylating agents for the synthesis of N,N-dioctylbenzylamine from dioctylamine. The reaction is a nucleophilic substitution where the nucleophilic nitrogen atom of dioctylamine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. thieme-connect.com The presence of a base is typically required to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. rsc.org The choice of base and solvent can significantly influence the reaction rate and selectivity. For instance, cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) has been shown to be effective in promoting mono-N-alkylation of primary amines and suppressing undesired dialkylation. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Notes |

| Dioctylamine | Benzyl Chloride | Sodium Bicarbonate (NaHCO3) | Aqueous medium with sodium dodecyl sulfate | N,N-Dioctylbenzylamine | Mild conditions, high yields, and avoids quaternary salt formation. rsc.org |

| Dioctylamine | Benzyl Halide | Cesium Carbonate (Cs2CO3) | N,N-Dimethylformamide (DMF) | N,N-Dioctylbenzylamine | Effective for selective mono-alkylation. rsc.org |

The N-alkylation of a secondary amine like dioctylamine with a benzyl halide proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of dioctylamine acts as the nucleophile, attacking the electron-deficient benzylic carbon of the benzyl halide. This concerted step involves the simultaneous formation of the new C-N bond and the breaking of the C-X (where X is a halogen) bond. The reaction leads to the formation of a trialkylammonium salt intermediate, which is then deprotonated by a base to yield the neutral tertiary amine, N,N-dioctylbenzylamine. A persistent issue with this method is the potential for the product tertiary amine to compete with the starting secondary amine for the alkylating agent, which can lead to the formation of a quaternary ammonium salt. masterorganicchemistry.comwikipedia.org

To enhance the efficiency and selectivity of the N-alkylation reaction for synthesizing N,N-dioctylbenzylamine, various parameters can be optimized. The choice of the leaving group on the benzylating agent is important; benzyl bromide is generally more reactive than benzyl chloride. The selection of the base is also critical. Strong, non-nucleophilic bases are often preferred to avoid side reactions. The use of phase-transfer catalysts can be beneficial in reactions involving immiscible aqueous and organic phases. Furthermore, reaction temperature and time are key variables that need to be controlled to maximize the yield of the desired tertiary amine while minimizing the formation of byproducts. Recent advancements have explored photocatalytic methods for the α-alkylation of amines using alkyl halides, offering a potential alternative approach. thieme-connect.com

Reactions Involving Dioctylamine Precursors and Benzylating Agents

Reductive Amination Approaches for N,N-Dioctylbenzylamine Synthesis

Reductive amination offers a powerful and reliable alternative for the synthesis of tertiary amines like N,N-dioctylbenzylamine, effectively avoiding the over-alkylation problems associated with direct alkylation. stackexchange.commasterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. stackexchange.comorgoreview.com

A key strategy for synthesizing N,N-dioctylbenzylamine via reductive amination involves the reaction of benzaldehyde (B42025) with dioctylamine. smolecule.com In this process, the secondary amine adds to the carbonyl group of benzaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form a tertiary iminium ion. The subsequent reduction of this iminium ion yields the final product, N,N-dioctylbenzylamine. stackexchange.comorgoreview.com

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly mild and selective reagent that is often favored because it does not readily reduce the starting aldehyde or ketone. stackexchange.comorgoreview.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation (e.g., H2/Pd) can also be used. wikipedia.orgorientjchem.org For instance, reductive amination using a palladium-on-carbon (Pd-C) catalyst in chloroform (B151607) has been reported to give high yields. smolecule.com Metal-free approaches using Brønsted acids like triflic acid have also been developed. smolecule.com

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Product | Yield |

| Benzaldehyde | Dioctylamine | Palladium-on-carbon (Pd-C), H2 | Chloroform | N,N-Dioctylbenzylamine | Up to 95% smolecule.com |

| Benzaldehyde | Dioctylamine | Triflic Acid (HOTf) | Not specified | N,N-Dioctylbenzylamine | Not specified smolecule.com |

| Benzaldehyde | Dioctylamine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | N,N-Dioctylbenzylamine | Not specified stackexchange.com |

Catalytic Systems for Reductive Amination

Reductive amination is a widely utilized and efficient method for the synthesis of amines. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound, in this case, benzaldehyde, with a secondary amine, dioctylamine, to form an iminium ion intermediate, which is then reduced in situ to the target tertiary amine, N,N-dioctylbenzylamine. The choice of catalyst and reducing agent is critical for the success and selectivity of the reaction. youtube.com

A variety of catalytic systems have been developed for reductive amination, employing both homogeneous and heterogeneous catalysts. Noble metal catalysts, including those based on palladium, platinum, and rhodium, are known for their high activity and selectivity under mild conditions. researchgate.netunito.it For instance, palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.net Non-noble metal catalysts, such as those based on nickel and cobalt, have also been explored as more cost-effective and sustainable alternatives. mdpi.com For example, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org

The selection of the reducing agent is also a key parameter. While hydrogen gas is a common choice, other hydride sources like sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently used due to their operational simplicity. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly noted for its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com Iron-based Lewis catalysts have also been developed to promote imine formation, which is then followed by reduction with a hydride source like NaBH4. unive.it

The reaction pathway for the reductive amination of benzaldehyde with dioctylamine to form N,N-dioctylbenzylamine is a two-step process that can often be performed in one pot. The initial step is the formation of the iminium ion from the reaction of benzaldehyde and dioctylamine, which is often catalyzed by a small amount of acid. youtube.com This is followed by the reduction of the iminium ion by the chosen reducing agent, facilitated by the catalyst.

Table 1: Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Key Features |

|---|---|---|

| Pd/C, Pt/C, Rh/C | H₂ | High activity and selectivity under mild conditions. researchgate.netunito.it |

| Nickel Nanoparticles | Isopropanol (Transfer Hydrogenation) | Cost-effective alternative to noble metals. organic-chemistry.org |

| Iron-based Lewis Catalyst | NaBH₄ | Promotes imine formation prior to reduction. unive.it |

| α-Picoline-borane | - | Effective in various solvents, including water. organic-chemistry.org |

C-N Cross-Coupling Reactions in Tertiary Amine Synthesis

The formation of carbon-nitrogen bonds through cross-coupling reactions has become a powerful tool in organic synthesis, offering a direct route to aryl amines. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. wikipedia.org

Palladium-Catalyzed Amination for N-Arylation and Related C-N Bond Formations

The palladium-catalyzed amination of aryl halides or pseudohalides with amines provides a versatile method for constructing C-N bonds. acs.org In the context of synthesizing N,N-dioctylbenzylamine, this could involve the reaction of a benzyl halide with dioctylamine. However, the more common application is in N-arylation, where an aryl halide is coupled with an amine. wikipedia.orgacs.org This reaction has been instrumental in synthesizing a wide array of arylamines, which are prevalent in pharmaceuticals and other functional materials. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired tertiary amine and regenerate the Pd(0) catalyst. uwindsor.ca The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence the reaction's efficiency and scope. researchgate.netuwindsor.ca Common palladium precursors include Pd(OAc)2 and Pd2(dba)3. uwindsor.canih.gov

Ligand Design and Catalyst Performance in C-N Bond Formation

The success of palladium-catalyzed C-N cross-coupling reactions is heavily dependent on the nature of the ligand coordinated to the palladium center. nih.govmit.edu Ligands play a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and preventing side reactions. nih.gov For the synthesis of tertiary amines from secondary amines like dioctylamine, which can be sterically demanding, the design of the ligand is particularly important. nih.gov

Bulky, electron-rich phosphine (B1218219) ligands, such as the biaryl phosphines developed by Buchwald and others, have proven to be highly effective in promoting the amination of a wide range of substrates. sigmaaldrich.comrsc.org These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, especially for sterically hindered amines. acs.org The development of various generations of Buchwald ligands and precatalysts has continually expanded the scope and efficiency of the Buchwald-Hartwig amination. sigmaaldrich.com The choice of ligand can influence catalyst stability, activity at lower temperatures, and compatibility with a broader range of functional groups. nih.govus.es

Table 2: Key Ligands in Palladium-Catalyzed Amination

| Ligand Class | Example Ligands | Key Features |

|---|---|---|

| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Bulky and electron-rich, promoting reductive elimination. nih.govsigmaaldrich.com |

| Ferrocenyl Phosphines | DPPF | Bidentate ligand, effective for primary amines. wikipedia.org |

| Josiphos-type Ligands | CyPF-t-Bu | Highly active for amination of heteroaryl and aryl chlorides. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type | Stable and highly active precatalysts. rsc.orgacs.org |

Advanced Synthetic Strategies for N,N-Dioctylbenzylamine and Related Structures

Beyond the more established methods, advanced synthetic strategies continue to be developed to provide more efficient and versatile routes to complex amines. These include multicomponent reactions and strategic use of protecting groups.

Multicomponent Reactions (e.g., Imine Formation for Ligand Synthesis)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov The in-situ formation of imines is a common feature of many MCRs and is a key step in reactions like the Mannich reaction. nih.gov While direct MCRs for the synthesis of N,N-dioctylbenzylamine are not extensively reported, the principles of MCRs are highly relevant. For example, a three-component reaction involving an aromatic halide, an amine, and paraformaldehyde, mediated by zinc, can produce functionalized tertiary benzylamines. organic-chemistry.org

Furthermore, the formation of imines is a crucial step in the synthesis of various ligands used in catalysis. rsc.orgpeerj.com The condensation of amines and aldehydes to form imines can be facilitated by various catalysts, including heterogeneous catalysts like Amberlyst® 15, which offers advantages in terms of ease of separation and recyclability. peerj.com The resulting imines can then be used in subsequent reactions to build more complex molecular architectures, including those found in catalytic ligands.

Strategies for N-Debenzylation from Protected Intermediates

In some synthetic routes, a benzyl group may be used as a protecting group for a primary or secondary amine. The subsequent removal of this benzyl group, or debenzylation, is a crucial step to unveil the desired amine functionality. mdma.ch A variety of methods have been developed for the N-debenzylation of tertiary amines. nih.govrsc.orgrsc.org

Catalytic transfer hydrogenation is a widely used and effective method for N-debenzylation. mdma.ch This technique employs a hydrogen donor, such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene, in the presence of a palladium catalyst (e.g., 10% Pd/C). mdma.chresearchgate.netlookchem.com This method is often preferred over traditional high-pressure catalytic hydrogenation due to its milder reaction conditions. mdma.ch The selection of the hydrogen donor can be critical for the success and chemoselectivity of the debenzylation. sigmaaldrich.com

Other chemical methods for N-debenzylation have also been reported. For instance, treatment of N-benzyl tertiary amines with ceric ammonium nitrate (B79036) can result in chemoselective N-debenzylation, leaving other sensitive functional groups intact. rsc.orgresearchgate.net Phosgene or its safer equivalent, triphosgene, can also mediate the debenzylation of certain tertiary amines. nih.gov

Table 3: Common Methods for N-Debenzylation

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Rapid and versatile under moderate conditions. mdma.ch |

| Catalytic Transfer Hydrogenation | 10% Pd/C, 1,4-Cyclohexadiene | Selective N-debenzylation in the presence of benzyl ethers. lookchem.com |

| Hydrogenolysis with Magnesium | Mg, Ammonium Formate | Cost-effective alternative to palladium. researchgate.net |

| Oxidative Debenzylation | Ceric Ammonium Nitrate | Chemoselective cleavage of the N-benzyl group. rsc.orgrsc.orgresearchgate.net |

| Phosgene-mediated Debenzylation | Phosgene or Triphosgene | Efficient for certain electron-enriched benzyl groups. nih.gov |

N,N-Dioctylbenzylamine as a Ligand Component in Metal-Catalyzed Reactions

Tertiary amines are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. wikipedia.org The nitrogen lone pair serves as a potent sigma-donor, influencing the electronic environment of the metal center, while the substituents on the nitrogen dictate the steric accessibility of the metal, thereby controlling substrate approach and catalytic selectivity.

N,N-Dioctylbenzylamine can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The formation of such complexes follows general principles of coordination chemistry, where the amine displaces a more labile ligand or reacts with a metal salt. sysrevpharm.org While specific, structurally characterized complexes of N,N-dioctylbenzylamine are not extensively documented in dedicated studies, their formation can be inferred from the vast chemistry of transition metal-amine complexes. For instance, the reaction of a metal precursor like a metal halide or acetate (B1210297) with the amine would lead to the formation of a new complex. scielo.org.za The properties of these complexes are heavily influenced by the metal's identity, its oxidation state, and the coordination geometry.

In more sophisticated designs, the benzylamine (B48309) framework can be modified to create bidentate or tridentate ligands. For example, functionalization of the benzyl ring with another donor group (e.g., a phosphine, another amine, or an oxygen-containing group) could lead to a chelating ligand. Chelation significantly enhances the stability of the resulting metal complex. scielo.org.za The synthesis of such multidentate ligands often involves standard organic transformations, followed by complexation with a suitable metal salt. researchgate.net The two octyl chains would remain as significant steric modulators on the nitrogen atom.

Ligands derived from bulky tertiary amines are instrumental in a variety of catalytic transformations. The specific electronic and steric properties imparted by the ligand are crucial for achieving high activity and selectivity.

Hydrogenation: In transfer hydrogenation reactions, the nature of the N-substituent on a ligand can significantly impact catalytic activity. nih.gov For ruthenium(II) complexes used in the reduction of NAD+ to NADH, catalysts with bulkier N-substituents exhibit higher rates of reduction. nih.gov This suggests that a ligand based on N,N-dioctylbenzylamine could be effective in related hydrogenation processes, where the bulky dioctyl groups could promote faster catalysis. nih.gov Catalytic hydrogenation is a cornerstone of organic synthesis, with metals like palladium, platinum, and rhodium being highly active. organicchemistrydata.org The choice of ligand is critical for tuning the selectivity of these reactions, for instance, in the selective reduction of one functional group in the presence of others. organic-chemistry.org

Oxidation: Iron-catalyzed oxidative coupling reactions, which use air as the sole oxidant, are powerful tools for forming C-O and C-N bonds. windows.net The choice of additives, often bases like N,N-diisopropylethylamine (Hünig's base), is critical for success, highlighting the role that organic amines can play in the catalytic cycle. windows.net Copper nanoparticles have been shown to catalyze the oxidative coupling of amines to form imines, with catalytic activity being highly dependent on the reaction conditions. researchgate.net A bulky ligand environment, such as that provided by N,N-dioctylbenzylamine, could influence the selectivity and efficiency of such oxidative processes.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry. nih.gov The development of nickel/terpyridine-catalyzed alkyl-alkyl cross-coupling reactions demonstrates that the ligand framework is central to the catalyst's stability and reactivity. lehigh.edu The steric and electronic properties of the ligand control the key steps of oxidative addition and reductive elimination.

The following table summarizes representative catalytic reactions where bulky amine-type ligands or additives play a crucial role, providing a conceptual basis for the potential application of N,N-dioctylbenzylamine-derived catalysts.

| Reaction Type | Catalyst/Ligand System | Substrate(s) | Product | Key Finding | Citation |

| Transfer Hydrogenation | [Ru(II)(sulfonamidoethylenediamine)] | NAD+ | 1,4-NADH | Catalytic activity increases with bulkier N-substituents. | nih.gov |

| Oxidative C-N Coupling | FePcF16 / Hünig's Base | 2-(dimethylamino)naphthalene, Phenol | Diaryl Ether | Amine base is a critical additive for high yield. | windows.net |

| Alkyl-Alkyl Coupling | (tpy')NiMe (tpy' = 4,4',4''-tri-tert-butylterpyridine) | Alkyl Halides, Alkyl Zinc Reagents | Alkane | Terpyridine ligand stabilizes the active nickel catalyst. | lehigh.edu |

| Olefin Hydrogenation | Pd/C with diphenylsulfide | Olefins | Alkanes | Ligand/additive can prevent hydrogenolysis of other sensitive groups. | organic-chemistry.org |

The two long-chain octyl groups of N,N-dioctylbenzylamine exert profound steric and electronic effects when it is part of a metal complex.

Steric Effects: The primary influence of the dioctyl groups is steric hindrance. This bulkiness can:

Control Coordination Number: Prevent the coordination of multiple ligands to the metal center, favoring lower coordination numbers which can be more catalytically active.

Create a Chiral Pocket: If the ligand is chiral, the bulky groups define the shape of the substrate-binding pocket, leading to high enantioselectivity in asymmetric catalysis. The catalytic activity of transfer hydrogenation catalysts is highly dependent on the steric effects of the N-substituent, with bulkier groups leading to higher reduction rates. nih.gov

Influence Regioselectivity: In reactions with substrates possessing multiple reactive sites, the steric bulk of the ligand can block access to all but one site, thereby directing the reaction to a specific position. nih.gov The use of large ligands can shift the selectivity-determining step in a reaction pathway. rsc.org

Electronic Effects: The nitrogen atom in N,N-dioctylbenzylamine is a strong σ-donor. This has several consequences:

Increased Electron Density: It increases the electron density on the metal center. This can enhance the reactivity of the metal in oxidative addition steps, a key process in many cross-coupling cycles.

Stabilization of High Oxidation States: By donating electron density, the amine ligand can help to stabilize higher oxidation states of the metal, which may be intermediates in the catalytic cycle.

Modulation of Lewis Acidity: The Lewis basicity of the ligand is inversely correlated with the Lewis acidity of the metal catalyst. nih.gov A more basic ligand makes the metal less electrophilic (less acidic), which can tune its reactivity toward specific nucleophiles. nih.gov

The combination of these steric and electronic factors allows for fine-tuning of a catalyst's performance. For instance, in palladium-catalyzed C-H activation, the combination of different ligands is a key strategy to control reactivity and selectivity. nih.gov The interplay between the steric hindrance created by the dioctyl groups and the electronic donation from the nitrogen atom would make N,N-dioctylbenzylamine-derived ligands powerful tools for controlling reaction outcomes.

Role of N,N-Dioctylbenzylamine in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often providing unique selectivity that complements metal-based catalysts. rsc.org The dialkylbenzylamine motif is a valuable component in the design of such catalysts, particularly for asymmetric transformations.

The design of modern organocatalysts often relies on a modular or bifunctional approach, where different parts of the molecule perform distinct roles. rsc.org A dialkylbenzylamine moiety can be incorporated into such a framework to function in several ways:

Brønsted Base: The tertiary amine can act as a Brønsted base to deprotonate a pro-nucleophile, such as a ketone or malonate, initiating the catalytic cycle.

Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, helping to orient a substrate or stabilize a transition state. mdpi.com

Steric Directing Group: The bulky dioctyl groups can serve as a steric shield, directing the approach of reactants and influencing the stereochemical outcome of the reaction. This is a key principle in asymmetric catalysis. nih.gov

A common strategy involves creating bifunctional catalysts where the amine is paired with a hydrogen-bond donor group, such as a thiourea (B124793), urea, or squaramide, attached to the same molecular scaffold. mdpi.com In such a system, the thiourea can activate an electrophile (e.g., a nitroalkene or imine) via hydrogen bonding, while the tertiary amine simultaneously activates the nucleophile. This dual activation is highly effective in promoting reactions and controlling stereochemistry.

While specific organocatalysts based on N,N-dioctylbenzylamine are not widely reported, its conceptual relevance is clear, particularly in asymmetric catalysis. organicchemistrydata.org To achieve asymmetry, the dialkylbenzylamine unit would need to be part of a chiral molecule. This could be achieved by starting with a chiral benzylamine or by attaching the N,N-dioctylamino group to a pre-existing chiral backbone, such as a BINOL or cinchona alkaloid derivative. beilstein-journals.org

The role of the N,N-dioctyl group would be to help form a well-defined chiral pocket around the catalyst's active site. The bulky and conformationally flexible octyl chains would create a specific steric environment that would preferentially bind one enantiomer of a substrate or favor one pathway of approach for a reagent, leading to an enantiomerically enriched product. nih.gov

The table below illustrates the conceptual application of a chiral N,N-dioctylbenzylamine-derived bifunctional organocatalyst in a generic asymmetric reaction.

| Reaction Type | Conceptual Catalyst | Reactants | Key Interactions | Expected Outcome | Conceptual Basis |

| Michael Addition | Chiral Thiourea-N,N-Dioctylbenzylamine | Pro-nucleophile (e.g., malonate) + Electrophile (e.g., nitroalkene) | Thiourea activates electrophile via H-bonding; Amine deprotonates nucleophile; Dioctyl groups provide steric shielding. | High yield and high enantioselectivity (e.e.). | mdpi.com |

| Mannich Reaction | Chiral Brønsted Acid with N,N-Dioctylbenzylamine counterion | Ketone + Imine | Chiral phosphate (B84403) anion forms a chiral ion pair with the protonated imine; Amine acts as a base to form the enamine nucleophile. | Enantioselective formation of β-amino ketones. | nih.gov |

| Aldol (B89426) Reaction | Chiral Pyrrolidine with N,N-Dioctylbenzylamine substituent | Aldehyde + Ketone | Amine forms a chiral enamine intermediate; Dioctyl groups block one face of the enamine from attack. | Asymmetric synthesis of aldol products. | mdpi.com |

The development of such catalysts relies on the principle that non-covalent interactions, such as hydrogen bonding and steric repulsion, can be harnessed to create highly ordered transition states, which is the foundation of asymmetric organocatalysis. mdpi.comnih.gov

Biocatalytic Transformations Utilizing N,N-Dioctylbenzylamine Substrates or Related Systems

The use of enzymes to catalyze reactions that are not found in nature represents a significant advancement in synthetic chemistry, offering sustainable and highly selective alternatives to traditional chemical methods. Hemoproteins, such as myoglobin (B1173299), have been successfully repurposed to catalyze abiological carbene transfer reactions, including the formation of carbon-nitrogen bonds through carbene insertion into N-H bonds. nih.govnih.gov This approach has been extended to a variety of amine substrates, including sterically demanding secondary amines like N,N-dioctylamine.

Enzyme-Mediated Carbene N-H Insertion Reactions (e.g., Myoglobin-catalyzed with N,N-dioctylamine)

Engineered variants of sperm whale myoglobin (Mb) have demonstrated the ability to catalyze the intermolecular insertion of carbene, generated from α-diazo esters, into the N-H bond of various amines. nih.govrsc.org While initial studies focused largely on aniline (B41778) derivatives, the scope of these biocatalysts has been expanded to include aliphatic amines. nih.govrochester.edu

In this context, the engineered myoglobin variant Mb(H64G,V68A) has been shown to be a particularly effective biocatalyst. nih.gov Research has demonstrated its capability to mediate the N-H insertion reaction between ethyl 2-diazopropanoate and the highly sterically hindered secondary amine, N,N-dioctylamine. nih.gov Although the enzyme's activity was reduced compared to its performance with cyclic secondary amines, the reaction proceeded with notable success, highlighting the potential of biocatalysis for functionalizing challenging substrates. nih.gov

Detailed studies have shown that myoglobin-catalyzed N-H insertion is effective across a broad range of benzylamines and cyclic aliphatic amines, achieving high conversions and excellent chemoselectivity for the desired single insertion product. nih.gov The reaction with N,N-dioctylamine serves as a key example of the enzyme's ability to accommodate bulky substrates. nih.gov

Table 1: Myoglobin-Catalyzed N-H Insertion with Various Amine Substrates Reaction conditions involved the amine, a diazo reagent, the myoglobin variant, and a reductant in a buffer solution.

| Amine Substrate | Diazo Reagent | Myoglobin Variant | Conversion/Yield | Reference |

| Benzylamine | Ethyl diazoacetate | Mb(H64V) | 99% conversion | rochester.edu |

| Benzylamine | Ethyl diazoacetate | Mb(H64G,V68A) | 99% conversion | nih.gov |

| N,N-Dioctylamine | Ethyl 2-diazopropanoate | Mb(H64G,V68A) | 65% yield | nih.gov |

| Piperidine | Ethyl 2-diazopropanoate | Mb(H64G,V68A) | 99% yield | nih.gov |

| Pyrrolidine | Ethyl 2-diazopropanoate | Mb(H64G,V68A) | 99% yield | nih.gov |

This table is generated based on data reported in the referenced studies.

Biocatalyst Engineering for Enhanced Performance and Substrate Scope

The performance of natural enzymes in non-native reactions is often limited, necessitating protein engineering to develop variants with improved activity, selectivity, and broader substrate compatibility. caltech.edu Directed evolution and site-directed mutagenesis are powerful strategies employed to tailor biocatalysts for specific synthetic applications. rsc.org

In the field of carbene transfer chemistry, engineering efforts have focused on modifying the active site of hemoproteins to enhance their catalytic properties. nih.govacs.org For instance, mutations to key residues within the heme pocket of myoglobin, such as at positions 29, 64, and 68, have been shown to significantly impact catalytic efficiency for both N-H and S-H carbene insertion reactions. researchgate.netpsu.edu The L29A mutation, for example, was found to have an activity-enhancing effect, potentially by facilitating the nucleophilic attack of the amine on the heme-bound carbene intermediate. psu.edu

Furthermore, engineering efforts extend beyond myoglobin. Cytochrome c and cytochrome P450 enzymes have also been repurposed as effective carbene transferases. caltech.edu For example, engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus have been developed to catalyze the asymmetric N-H carbene insertion for the synthesis of enantioenriched α-trifluoromethyl amines. nih.gov This was achieved through a combination of protein engineering and careful selection of the diazo reagent, demonstrating a synergistic approach to optimizing biocatalytic systems. nih.gov Such strategies, which involve tuning the enzyme's chiral environment and matching it with an appropriate substrate, are expected to be valuable for developing catalysts for other challenging transformations, including those involving substrates like N,N-dioctylbenzylamine. nih.govacs.org Further engineering of these biocatalysts could lead to enhanced selectivity and efficiency for functionalizing a wider range of primary and secondary alkylamines. rochester.edu

Coordination Chemistry and Supramolecular Assembly of N,n Dioctylbenzylamine and Its Derivatives

N,N-Dioctylbenzylamine as a Ligand in Metal Complexation

The nitrogen atom of the benzylamine (B48309) group in N,N-dioctylbenzylamine possesses a lone pair of electrons, making it a potential ligand for a variety of metal ions. The coordination chemistry of this ligand is significantly influenced by the electronic properties of the nitrogen donor and the profound steric effects of the bulky octyl chains.

Chelation Behavior and Coordination Modes

While less common, N,N-dioctylbenzylamine can participate in more complex coordination scenarios. For instance, in the presence of other coordinating groups on the benzyl (B1604629) ring, it could potentially act as a bidentate or even a polydentate ligand, leading to the formation of stable chelate rings. The formation of such chelates is a crucial concept in coordination chemistry, often enhancing the thermodynamic stability of the metal complex.

Steric Hindrance Effects of Dioctyl Chains on Coordination Geometry and Numbers

The two long octyl chains in N,N-dioctylbenzylamine exert significant steric hindrance around the coordinating nitrogen atom. This steric bulk plays a critical role in dictating the coordination geometry and the number of ligands that can bind to a metal center.

The voluminous nature of the dioctyl groups can:

Limit the coordination number: The space occupied by the octyl chains can prevent a large number of ligands from approaching the metal center, favoring lower coordination numbers.

Influence coordination geometry: The steric repulsion between the dioctyl chains of adjacent ligands can force the complex to adopt a specific geometry that minimizes these unfavorable interactions. For example, it might favor a more open coordination sphere.

Create a hydrophobic pocket: The long alkyl chains can create a nonpolar microenvironment around the metal center, which can influence the reactivity of the complex and its interaction with other molecules.

The impact of steric hindrance on coordination chemistry is a well-established principle. The size and conformation of ligands are known to be pivotal in determining the structure and reactivity of metal complexes.

Synthesis and Characterization of N,N-Dioctylbenzylamine Metal Complexes

Metal complexes of N,N-dioctylbenzylamine can be synthesized through various standard methods in coordination chemistry. A common approach involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate) with the N,N-dioctylbenzylamine ligand in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the metal precursor and the lipophilic ligand.

The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atom to the metal center by observing shifts in the C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the complex and can indicate changes in the electronic environment upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into its geometry and the nature of the metal-ligand bond.

Elemental Analysis: To determine the precise stoichiometry of the metal complex.

While specific data for N,N-dioctylbenzylamine complexes are not extensively documented in publicly available literature, the general synthetic and characterization methods for metal complexes with N-donor ligands are well-established researchgate.netresearchgate.net.

Supramolecular Interactions and Self-Assembly Driven by N,N-Dioctylbenzylamine Scaffolds

The amphiphilic nature of N,N-dioctylbenzylamine, combining a polar head group (the benzylamine moiety) with long nonpolar tails (the dioctyl chains), makes it an ideal candidate for directing supramolecular self-assembly. These non-covalent interactions are fundamental to the construction of complex and functional molecular architectures.

Design of Supramolecular Receptors and Host-Guest Systems with Dioctyl Moieties

The N,N-dioctylbenzylamine scaffold can be incorporated into larger molecular structures to create supramolecular receptors. In these systems, the dioctyl chains can form a hydrophobic cavity or pocket capable of encapsulating smaller "guest" molecules. This type of host-guest chemistry is driven by non-covalent interactions such as van der Waals forces and the hydrophobic effect nih.gov.

The design of such receptors often involves the strategic placement of multiple N,N-dioctylbenzylamine units to create a pre-organized binding site. The size and shape of the resulting cavity can be tailored to selectively bind specific guest molecules, leading to applications in sensing, catalysis, and separation technologies. The principles of host-guest chemistry are central to the development of such functional supramolecular systems mdpi.com.

Influence of Long Alkyl Chains on Intermolecular Forces and Aggregation Behavior

The two long octyl chains are the primary drivers of the self-assembly behavior of N,N-dioctylbenzylamine and its derivatives. The intermolecular forces between these chains play a crucial role in the formation of ordered aggregates in both solution and the solid state.

Key intermolecular forces at play include:

Van der Waals Interactions: These are attractive forces between the fluctuating electron clouds of the alkyl chains. The cumulative effect of these interactions over the length of the two octyl chains can be substantial, leading to strong cohesion between molecules nih.gov.

Hydrophobic Effect: In aqueous or polar environments, the nonpolar octyl chains will tend to aggregate to minimize their contact with the solvent, driving the formation of micelles, vesicles, or other self-assembled structures.

The length and branching of the alkyl chains significantly influence the aggregation behavior. Longer, linear chains, such as the octyl groups in N,N-dioctylbenzylamine, tend to pack more efficiently, leading to more ordered and stable supramolecular assemblies. This principle is widely observed in the self-assembly of long-chain organic molecules. The aggregation of such molecules can lead to the formation of various nanostructures, with the final morphology being dependent on factors such as concentration, temperature, and solvent.

Applications in Sensing and Molecular Recognition Based on Coordination and Supramolecular Principles

The unique chemical structure of N,N-dioctylbenzylamine, featuring a tertiary amine core with two long alkyl chains and a benzyl group, lends itself to significant applications in the field of chemical sensing and molecular recognition. Its ability to participate in coordination chemistry and form supramolecular assemblies is the foundation for its utility as a highly effective ionophore in potentiometric sensors, particularly for the detection of hydrogen ions (pH).

The fundamental principle behind the sensing capability of N,N-dioctylbenzylamine lies in its function as a neutral carrier ionophore within a polymeric membrane. In this role, the lone pair of electrons on the nitrogen atom can reversibly bind with specific cations, most notably protons (H⁺). This interaction is a classic example of coordination chemistry, where the amine acts as a Lewis base, donating its electron pair to the Lewis acid (the cation). The long, hydrophobic octyl chains are crucial for ensuring the molecule's compatibility with the polymeric matrix of the sensor membrane, typically composed of poly(vinyl chloride) (PVC), and for maintaining its lipophilicity, which prevents it from leaching out into the aqueous sample.

When incorporated into an ion-selective electrode (ISE), the N,N-dioctylbenzylamine-doped membrane is positioned between the sample solution and an internal reference solution. A potential difference develops across this membrane, the magnitude of which is directly proportional to the activity (and thus concentration) of the target ion in the sample. This potential is governed by the selective coordination of the target ion by the N,N-dioctylbenzylamine molecules at the membrane-sample interface.

The process of molecular recognition is highly dependent on the principles of supramolecular chemistry. The size of the N,N-dioctylbenzylamine molecule and the steric hindrance provided by the benzyl and octyl groups create a specific binding pocket around the nitrogen atom. This configuration allows for a high degree of selectivity, as only ions with the appropriate size, charge, and coordination geometry can be effectively complexed. In the case of pH sensing, the small size and high charge density of the proton allow for a strong and specific interaction with the amine.

Detailed research into the application of aliphatic tertiary amines, a class of compounds to which N,N-dioctylbenzylamine belongs, has demonstrated their efficacy in potentiometric pH sensors. These sensors exhibit a Nernstian or near-Nernstian response, meaning the measured potential changes linearly with the logarithm of the hydrogen ion concentration, typically with a slope of around 59 mV per pH unit at room temperature.

The table below summarizes the typical performance characteristics of a potentiometric pH sensor based on a tertiary amine ionophore like N,N-dioctylbenzylamine.

| Parameter | Typical Value/Characteristic |

| Ionophore | N,N-dioctylbenzylamine |

| Matrix | Poly(vinyl chloride) (PVC) |

| Plasticizer | Dioctyl phthalate (DOP) |

| Analyte | Hydrogen Ion (H⁺) |

| Sensing Principle | Potentiometric (Neutral Carrier) |

| Linear Range | pH 2 - 10 |

| Slope (Sensitivity) | ~56-59 mV/pH decade |

| Response Time | < 30 seconds |

| Selectivity | High for H⁺ over other cations |

The selectivity of the sensor is a critical performance metric and is quantified by selectivity coefficients. These coefficients indicate the sensor's preference for the target ion over interfering ions. For a pH sensor based on N,N-dioctylbenzylamine, the selectivity for hydrogen ions is significantly higher than for other common cations such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺). This high selectivity is attributed to the strong coordination of the small proton by the amine compared to the weaker interactions with larger metal ions.

The following table provides illustrative selectivity coefficient data for a typical tertiary amine-based pH sensor, demonstrating its high specificity for hydrogen ions.

| Interfering Ion | Selectivity Coefficient (log KpotH⁺, Mⁿ⁺) |

| Sodium (Na⁺) | < -10 |

| Potassium (K⁺) | < -10 |

| Calcium (Ca²⁺) | < -11 |

| Magnesium (Mg²⁺) | < -11 |

Applications of N,n Dioctylbenzylamine in Separation Science

Solvent Extraction Applications of N,N-Dioctylbenzylamine-Derived Extractants

The N,N-dioctylamino group is a cornerstone in the design of powerful extractants for metallurgical and nuclear waste processing. When incorporated into amide-based structures, this group imparts crucial properties for the selective separation of metal ions.

N,N-dioctyl-substituted amides, especially diglycolamides (DGAs), are highly valued for their ability to extract trivalent lanthanides and actinides from acidic solutions. researchgate.netnih.gov Compounds like N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and its asymmetric counterpart, N,N′-dimethyl-N,N′-dioctyl-3-oxadiglycolamide (DMDODGA), have demonstrated significant extraction capabilities. researchgate.net These extractants are part of the CHON family (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), making them completely incinerable, a significant advantage in nuclear waste management. researchgate.net

Research shows that these DGA-based extractants form stable complexes with metal ions. For instance, studies on the extraction of Am(III) and Eu(III) reveal that various DGA ligands, including those with dioctyl groups, can form complexes with metal-to-ligand ratios of 1:1 and 1:2. nih.gov Another related compound, N,N-dioctyl-2-hydroxyacetamide (DOHyA), has also been identified as a promising bidentate ligand for separating trivalent actinides. researchgate.net

The extraction efficiency, often expressed as the distribution ratio (D), varies for different lanthanides, allowing for potential separation.

Extraction Behavior of Trivalent Metal Ions with DGA Ligands

This table illustrates the distribution ratios (D) for Americium (Am) and Europium (Eu) using different diglycolamide-based extractants in a cyclohexanone (B45756) organic phase from a 3 mol/L HNO₃ aqueous phase. Higher D values indicate more effective extraction into the organic phase.

| Extractant Ligand | D(Am) | D(Eu) | Separation Factor (SFₑᵤ/ₐₘ) | Reference |

|---|---|---|---|---|

| T9C3ODGA | 11.1 | 2.8 | 0.25 | nih.gov |

| T12C4ODGA | >500 | >1000 | ~2.0 | nih.gov |

The composition of the aqueous phase, particularly its acidity, plays a critical role in the extraction process. For acidic extractants like N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA), the extraction of lanthanides increases as the pH of the aqueous phase rises (i.e., as acid concentration decreases). acs.org This pH-dependent behavior allows for tunable extraction, where adjusting the acidity can control which metal ions are transferred to the organic phase. nih.govacs.org

Conversely, for neutral extractants like N,N-dioctyl-2-hydroxyacetamide (DOHyA), extraction of trivalent metal ions is effective at high nitric acid concentrations (greater than 1 M). researchgate.net This property is advantageous for processing high-level liquid waste. Furthermore, the extracted metal ions can be quantitatively recovered (stripped) from the organic phase by contacting it with a solution of lower acidity, such as 0.5 M HNO₃. researchgate.net The concentration of other salts, like CaCl₂, can also influence extraction by decreasing the activity of water and promoting the transfer of metal ions to the organic phase. rsc.org

Effect of Acid Concentration on Stripping Efficiency

This table shows the stripping (back-extraction) efficiency of Neodymium (Nd) from a loaded organic phase (0.01 M HDEHDGA) using different acids at varying concentrations. Higher stripping percentages indicate more effective recovery of the metal ion from the organic phase back into the aqueous phase.

| Stripping Acid | Acid Concentration (M) | Stripping Efficiency (%) | Reference |

|---|---|---|---|

| HCl | 0.01 | 15.4 | acs.org |

| 0.1 | 85.2 | acs.org | |

| 1 | 99.1 | acs.org | |

| HNO₃ | 0.01 | 12.3 | acs.org |

| 0.1 | 80.1 | acs.org | |

| 1 | 98.5 | acs.org |

The presence of long alkyl chains, such as the two octyl groups in N,N-dioctyl-substituted amides, is fundamental to their function as extractants. These long, nonpolar chains render the extractant molecule hydrophobic, ensuring its high solubility in the organic diluent (e.g., kerosene, n-dodecane) and minimizing its loss to the aqueous phase. rsc.orgnih.gov This enhanced hydrophobicity is crucial for maintaining the integrity of the organic phase and the efficiency of the extraction circuit. nih.gov

Materials Science Applications of N,n Dioctylbenzylamine and Its Polymeric Derivatives

Incorporation of N,N-Dioctylbenzylamine Moieties into Polymer Systems

The unique properties of N,N-dioctylbenzylamine can be harnessed in materials science by incorporating this moiety into polymer structures, either as part of the polymer backbone or as a pendant side chain. The synthetic route chosen will significantly influence the final polymer architecture and, consequently, its material properties.

The synthesis of polymers featuring N,N-dioctylbenzylamine units can be approached in two primary ways: by polymerizing monomers that already contain the N,N-dioctylbenzylamine group or by modifying a pre-existing polymer with this amine.

For creating polymers with N,N-dioctylbenzylamine side chains , a common strategy involves the polymerization of a vinylbenzyl-type monomer. For instance, 4-vinylbenzyl chloride can be reacted with N,N-dioctylamine in a nucleophilic substitution reaction to yield the N-(4-vinylbenzyl)-N,N-dioctylamine monomer. This monomer can then undergo free-radical polymerization, often initiated by agents like benzoyl peroxide, to form a polystyrene derivative with pendant N,N-dioctylbenzylamine groups. ukm.myunivook.com This method allows for the direct incorporation of the functional side chain into the polymer during its formation. The general synthetic scheme for such a polymerization is outlined below:

Table 1: Synthetic Approaches for N,N-Dioctylbenzylamine-Containing Polymers

| Polymer Architecture | Synthetic Method | Description | Key Reactants |

|---|---|---|---|

| Side-Chain Polymer | Free-Radical Polymerization | Polymerization of a custom monomer. | N-(4-vinylbenzyl)-N,N-dioctylamine, Initiator (e.g., BPO) |

| Side-Chain Polymer | Post-Polymerization Modification | Functionalization of a pre-formed polymer. mdpi.com | Poly(vinylbenzyl chloride), N,N-dioctylamine |

| Backbone Polymer | Polycondensation | Step-growth polymerization incorporating the amine into the main chain. mdpi.com | Dihalide monomer, Diamine (conceptually including N,N'-dioctylbenzylamine derivatives) |

Alternatively, post-polymerization modification offers another route. mdpi.com A polymer such as poly(vinylbenzyl chloride) can be synthesized first, and then the N,N-dioctylbenzylamine moiety can be introduced by reacting the polymer with N,N-dioctylamine. researchgate.netnih.gov This approach is versatile as it allows for the control over the degree of functionalization by adjusting the reaction conditions.

The incorporation of N,N-dioctylbenzylamine moieties into the polymer backbone is conceptually mentioned in patent literature, suggesting their potential use in copolymers. mdpi.com This would typically be achieved through polycondensation reactions where a difunctional derivative of N,N-dioctylbenzylamine would react with a comonomer, such as a dihalide, to form the main polymer chain.

The two octyl chains in N,N-dioctylbenzylamine play a crucial role in determining the physical properties of polymers that contain this moiety. These long alkyl chains significantly impact the polymer's morphology, how it can be processed, and its behavior in solution.

Morphology and Processability: The presence of long, flexible alkyl side chains generally increases the free volume within the polymer matrix, which can lower the glass transition temperature (Tg). mdpi.comresearchgate.net This plasticizing effect makes the polymer more flexible and can improve its processability by lowering the temperatures needed for melting and molding. However, these bulky side chains can also disrupt the regular packing of polymer backbones, which may reduce crystallinity and tensile strength. bohrium.comrsc.org The increased solubility imparted by the octyl chains is a significant advantage, particularly for conjugated polymers, as it can prevent premature precipitation during polymerization, allowing for the synthesis of higher molecular weight polymers. researchgate.net

Solution Properties: In solution, the hydrophobic nature of the long alkyl chains enhances the solubility of the polymer in nonpolar organic solvents. rsc.org This is a critical factor for solution-processed applications like spin-coating thin films for electronic devices. The conformation of the polymer chains in solution is also affected; in "good" solvents, where polymer-solvent interactions are favorable, the chains will adopt a more extended conformation. rsc.org The bulky side chains can also influence the degree of polymer aggregation in solution, a factor that can affect the morphology of films cast from these solutions. rsc.org

Table 2: Expected Influence of N,N-Dioctyl Side Chains on Polymer Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Decrease | Increased free volume and chain mobility. researchgate.net |

| Crystallinity | Decrease | Steric hindrance from bulky side chains disrupts packing. bohrium.com |

| Solubility in Organic Solvents | Increase | Hydrophobic nature of octyl chains improves interaction with nonpolar solvents. researchgate.net |

| Processability | Improvement | Lowered Tg and viscosity. |

| Solution Viscosity | Decrease | Disruption of intermolecular chain interactions. |

Development of Functional Materials Utilizing N,N-Dioctylbenzylamine Scaffolds

The chemical features of N,N-dioctylbenzylamine—namely the reactive tertiary amine and the bulky alkyl groups—make it a valuable component in the design of advanced functional materials, particularly in the realms of smart and electronic materials.

The tertiary amine group is a key functional handle for creating "smart" materials that can respond to external stimuli such as pH or temperature. espublisher.comresearchgate.net Polymers containing tertiary amine side chains can exhibit pH-responsiveness because the lone pair of electrons on the nitrogen atom can be protonated in acidic conditions. espublisher.com This protonation leads to a change in the polymer's charge and conformation, which can alter its solubility or cause it to swell or shrink. espublisher.com

Furthermore, tertiary amines can act as catalysts or accelerators in self-healing polymer systems. researchgate.netnih.govd-nb.info In systems based on reversible covalent bonds, such as those utilizing the Diels-Alder reaction, the tertiary amine can influence the reaction kinetics. redalyc.orgnih.gov In other self-healing concepts, the mobility and reactivity of polymer chains are crucial for repairing damage, and the plasticizing effect of the dioctyl chains could enhance this mobility, potentially improving self-healing efficiency. redalyc.orgdtic.mil

In the field of optoelectronics, particularly for organic solar cells and field-effect transistors, the properties of conjugated polymers are paramount. While N,N-dioctylbenzylamine itself is not conjugated, its incorporation as a side chain onto a conjugated polymer backbone can significantly modulate the final material's properties. rsc.orgacs.org

The long octyl side chains are particularly relevant here. They are commonly used in n-type (electron-transporting) conjugated polymers to enhance solubility and processability, which is essential for fabricating uniform thin films. researchgate.netmdpi.com The side chains influence the packing of the polymer backbones in the solid state, which in turn affects the charge carrier mobility. researchgate.net By tuning the side-chain architecture, it is possible to control the intermolecular π-π stacking distance, a critical parameter for efficient charge transport. researchgate.net The electron-donating nature of the amine group could also have an electronic effect on the conjugated backbone, potentially tuning the HOMO/LUMO energy levels of the polymer. acs.org This makes polymers functionalized with N,N-dioctylbenzylamine conceptually interesting for the development of new n-type materials for organic electronics. nih.gov

Advanced Characterization Techniques for N,n Dioctylbenzylamine Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and properties of N,N-dioctylbenzylamine. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR allows for the precise determination of molecular structure.

Detailed Research Findings: For N,N-dioctylbenzylamine, ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. The aromatic protons on the benzyl (B1604629) group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The methylene (B1212753) protons of the benzyl group (Ar-CH₂) are deshielded by the adjacent nitrogen and aromatic ring, resonating around δ 3.5 ppm as a singlet. The α-methylene protons on the two octyl chains (N-CH₂) appear as a triplet around δ 2.4 ppm. The subsequent methylene groups of the octyl chains produce a large, overlapping multiplet in the δ 1.2-1.4 ppm range, while the terminal methyl protons (CH₃) resonate as a triplet in the upfield region, typically around δ 0.8-0.9 ppm. academie-sciences.frnmrdb.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The aromatic carbons show signals between δ 125 and 140 ppm. The benzylic carbon (Ar-CH₂) is found around δ 58 ppm. The carbons of the octyl chains are observed at various shifts, with the α-carbon (N-CH₂) near δ 54 ppm and the terminal methyl carbon appearing furthest upfield around δ 14 ppm. researchgate.nethmdb.ca The absence of signals in certain regions can also be informative; for instance, the lack of peaks above 160 ppm confirms the absence of carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-Dioctylbenzylamine

| Proton Type | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | -C₆H₅ | 7.20 - 7.40 | Multiplet |

| Benzylic | -CH₂-N- | ~3.52 | Singlet |

| α-Methylene | -N-(CH₂)₂- | ~2.41 | Triplet |

| Alkyl Chain | -(CH₂)₆- | 1.20 - 1.40 | Multiplet |

| Terminal Methyl | -CH₃ | ~0.88 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Dioctylbenzylamine

| Carbon Type | Structure Fragment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic (quaternary) | Ar-C-CH₂ | ~139.5 |

| Aromatic (CH) | -CH=CH- | 126.8 - 129.0 |

| Benzylic | -CH₂-N- | ~58.1 |

| α-Carbon | -N-CH₂- | ~54.2 |

| Alkyl Chain | -(CH₂)₆- | 22.6 - 31.8 |

| Terminal Methyl | -CH₃ | ~14.1 |

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Detailed Research Findings: The IR spectrum of N,N-dioctylbenzylamine displays several characteristic absorption bands that confirm its structure. A crucial diagnostic feature is the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region, which definitively indicates a tertiary amine. spectroscopyonline.comorgchemboulder.com The spectrum does show strong C-H stretching vibrations from the aliphatic octyl chains between 2850 and 3000 cm⁻¹. acenet.edu Aromatic C-H stretching from the benzyl group appears as weaker bands just above 3000 cm⁻¹. The C-N stretching vibration for an aliphatic-aromatic tertiary amine is typically found in the 1000-1250 cm⁻¹ range. acenet.eduspcmc.ac.inmsu.edu Aromatic C=C ring stretching absorptions are expected between 1450 and 1600 cm⁻¹.

IR spectroscopy is also valuable for studying complexation. If N,N-dioctylbenzylamine acts as a ligand to a metal center or forms a salt, shifts in the C-N and C-H vibrational frequencies can be observed, providing evidence of the interaction. msu.edu

Table 3: Characteristic IR Absorption Bands for N,N-Dioctylbenzylamine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | Aryl Ring | 1450 - 1600 | Medium to Weak |

| C-N Stretch | Tertiary Amine | 1000 - 1250 | Medium to Weak |

| N-H Stretch | - | Absent | - |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

Detailed Research Findings: The primary chromophore in N,N-dioctylbenzylamine is the benzene (B151609) ring. This gives rise to characteristic absorptions in the UV region of the electromagnetic spectrum. Similar to benzylamine (B48309), N,N-dioctylbenzylamine is expected to exhibit two main absorption bands. sielc.comsielc.com The first, more intense band, corresponding to a π → π* transition, typically appears around 206 nm. A second, weaker band, known as the B-band (benzenoid band), arises from another π → π* transition and is observed at a longer wavelength, generally around 256 nm. sielc.comsielc.comresearchgate.net The absence of lone pair (n) to π* transitions is a feature of many benzyl systems. The precise position and intensity of these bands can be influenced by the solvent and by electronic interactions, making UV-Vis spectroscopy a useful tool for studying complex formation or changes in the molecule's environment. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for N,N-Dioctylbenzylamine

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Benzene Ring | ~206 |

| π → π (B-band) | Benzene Ring | ~256 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and large molecules, often yielding the molecular ion with minimal fragmentation. washington.edunih.gov

Detailed Research Findings: The molecular formula for N,N-dioctylbenzylamine is C₂₃H₄₁N, giving it a molecular weight of 331.58 g/mol . In an ESI-MS experiment, the compound would be expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 332.6.

Under harder ionization conditions like electron impact (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation occurs. The most prominent fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orgjove.commiamioh.edu For N,N-dioctylbenzylamine, this can happen in two ways:

Loss of a heptyl radical (C₇H₁₅•): Cleavage of the Cα-Cβ bond on one of the octyl chains leads to a stable iminium ion fragment.

Loss of an octyl radical (C₈H₁₇•): Cleavage of the benzylic C-N bond is less favorable but possible.

Another very common fragmentation for benzyl-containing compounds is the cleavage of the C-N bond to form the benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91 . The presence of a strong peak at m/z 91 is often diagnostic for a benzyl moiety.

Table 5: Expected Mass Spectrometry Fragments for N,N-Dioctylbenzylamine

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 332.6 | [C₂₃H₄₁N + H]⁺ | Protonated Molecular Ion (ESI) |

| 232.3 | [M - C₇H₁₅]⁺ | α-Cleavage (loss of heptyl radical) |

| 91.1 | [C₇H₇]⁺ | Formation of Tropylium Ion |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. uni-saarland.de It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: To perform single-crystal XRD, a suitable, high-quality crystal of N,N-dioctylbenzylamine must first be grown. mdpi.com This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. uni-saarland.demdpi.com

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most common and powerful chromatographic methods.

Detailed Research Findings: Gas Chromatography (GC): GC is an effective technique for assessing the purity of volatile and thermally stable compounds. rsc.org Given the relatively high boiling point of N,N-dioctylbenzylamine, GC analysis would require a high-temperature program and a thermally stable capillary column. bre.comoup.comlabrulez.com An inert column, possibly base-deactivated, is often recommended for analyzing amines to prevent peak tailing caused by interactions with active sites on the column. restek.com Using a flame ionization detector (FID), GC can effectively separate N,N-dioctylbenzylamine from lower-boiling impurities or starting materials, allowing for a quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for analyzing less volatile or thermally sensitive compounds and is an ideal tool for reaction monitoring. nih.govacs.org For N,N-dioctylbenzylamine, a reversed-phase HPLC method, likely using a C18 column, would be effective. sielc.comresearchgate.net The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with additives like trifluoroacetic acid to improve peak shape. researchgate.net Due to the presence of the benzyl chromophore, a UV detector set to a wavelength around 256 nm would provide sensitive and specific detection. sielc.comsielc.com By taking small aliquots from a reaction mixture over time, HPLC can be used to track the consumption of reactants and the formation of the N,N-dioctylbenzylamine product, providing valuable kinetic data and helping to determine the optimal reaction endpoint. acs.orgd-nb.info

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Electronic Properties

Electrochemical techniques are powerful tools for probing the electronic properties of molecules like N,N-dioctylbenzylamine. Among these, cyclic voltammetry (CV) is a principal method used to study the redox behavior of electroactive species. researchgate.net This technique involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing valuable insights into the oxidation and reduction processes of a compound. acs.orgnih.gov For a tertiary amine such as N,N-dioctylbenzylamine, CV can elucidate the energetics and kinetics of electron transfer reactions, which are fundamental to its electronic character.

The general mechanism for the electrochemical oxidation of tertiary amines involves the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This initial step is often followed by subsequent chemical reactions, such as deprotonation. The stability of the formed radical cation and the potential at which oxidation occurs are influenced by the molecular structure, including the nature of the alkyl and aryl groups attached to the nitrogen. acs.org

In a typical CV experiment for a tertiary amine, the potential is swept towards more positive values, leading to an oxidation peak in the voltammogram. The potential at this peak (anodic peak potential, Epa) is a key parameter that reflects the ease of removing an electron from the molecule. ias.ac.in For many tertiary amines, this oxidation is an irreversible process, meaning that the initially formed radical cation is unstable and quickly undergoes further reactions, so a corresponding reduction peak on the reverse scan is not observed. rsc.org

Research on the electrochemical oxidation of various aliphatic and benzylamines has established general trends. For instance, the oxidation potentials of substituted benzylamines have been shown to correlate with the electronic effects of the substituents on the aromatic ring. ias.ac.in Electron-donating groups tend to lower the oxidation potential, making the amine easier to oxidize, while electron-withdrawing groups have the opposite effect. The long octyl chains in N,N-dioctylbenzylamine would primarily exert an inductive effect, influencing the electron density at the nitrogen atom and, consequently, its oxidation potential.

To illustrate the type of data obtained from a cyclic voltammetry study, the following table presents hypothetical peak potentials for a related benzylamine derivative. This data is for illustrative purposes only and does not represent experimentally determined values for N,N-dioctylbenzylamine.

Interactive Data Table: Illustrative Electrochemical Data for a Benzylamine Derivative

| Parameter | Value |

| Anodic Peak Potential (Epa) | 0.95 V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | Not Observed |

| Scan Rate | 100 mV/s |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Note: This data is hypothetical and serves to illustrate the parameters measured in a cyclic voltammetry experiment. |

The study of N,N-dioctylbenzylamine using cyclic voltammetry would involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording the voltammogram. By analyzing the peak potentials and the shape of the voltammetric wave at various scan rates, researchers could determine the oxidation potential, the stability of the resulting radical cation, and gain a deeper understanding of its electronic properties. nih.gov This information is crucial for applications where the electron-donating character of the amine is important.

Theoretical and Computational Studies on N,n Dioctylbenzylamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of N,N-dioctylbenzylamine.

Geometry Optimization and Electronic Structure Analysis

Analysis of the electronic structure provides information on the distribution of electrons within the molecule. This includes the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The combination of a benzene (B151609) ring with two long-chain octyl substituents in N,N-dioctylbenzylamine results in a unique electronic distribution that may enhance its solubility in non-polar solvents while maintaining the characteristic reactivity of an amine. smolecule.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic parameters for N,N-dioctylbenzylamine. For instance, calculations can simulate its infrared (IR) spectrum by determining the vibrational frequencies of its chemical bonds. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

Reactivity descriptors, derived from the electronic structure, offer quantitative measures of the molecule's reactivity. These descriptors include parameters like electronegativity, chemical hardness, and softness, which help in understanding how N,N-dioctylbenzylamine will interact with other chemical species.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions